molecular formula C24H24ClN3O3S2 B2937594 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride CAS No. 1330037-91-6

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride

Cat. No.: B2937594
CAS No.: 1330037-91-6
M. Wt: 502.04
InChI Key: QRDQNQHAQRDZSH-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride is a synthetic small molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA repair pathways. APE1 overexpression is linked to resistance against alkylating agents and radiotherapy in cancers, particularly gliomas . Structurally, the compound features a benzo[d]thiazole moiety fused to a methyl-substituted tetrahydrothieno[2,3-c]pyridine core, coupled with a 2,4-dimethoxybenzamide group. This design aims to optimize interactions with the APE1 active site while enhancing pharmacokinetic properties. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs demonstrate µM-level APE1 inhibition and synergistic cytotoxicity with alkylating agents like temozolomide .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2.ClH/c1-27-11-10-16-20(13-27)32-24(21(16)23-25-17-6-4-5-7-19(17)31-23)26-22(28)15-9-8-14(29-2)12-18(15)30-3;/h4-9,12H,10-11,13H2,1-3H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDQNQHAQRDZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships (SAR), along with relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the thieno[2,3-c]pyridine core followed by functionalization with the benzo[d]thiazole moiety and methoxybenzamide groups. The synthetic pathway often aims to optimize yields and purity while ensuring the stability of the final product. The compound's structure has been characterized using various techniques including X-ray crystallography, which reveals a nearly planar arrangement of its molecular components with specific interplanar angles indicative of π-stacking interactions .

The compound has been identified as a potential inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a multifunctional protein involved in DNA repair and redox signaling. APE1 plays a critical role in maintaining genomic stability and regulating various transcription factors associated with tumorigenesis and cancer progression . Inhibiting APE1 can enhance the efficacy of chemotherapeutic agents by promoting the accumulation of DNA damage in cancer cells.

2. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it shows low micromolar activity against purified APE1 and enhances the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) .

Case Study 1: APE1 Inhibition and Cancer Therapy

A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications to the benzo[d]thiazole and tetrahydrothienopyridine moieties significantly influenced APE1 inhibition potency. Compounds with optimal substitutions were shown to enhance the sensitivity of cancer cells to DNA-damaging agents by promoting APE1-mediated repair pathways .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that it could mitigate neuronal cell death induced by reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases .

Research Findings

Study Findings Significance
Azzam et al., 2012Identified as a potent APE1 inhibitorEnhances efficacy of DNA-damaging agents
PMC7855940Exhibits neuroprotective propertiesPotential for treating neurodegenerative diseases
IUCr JournalsCrystal structure analysis confirms molecular stabilityProvides insights into SAR for further optimization

Comparison with Similar Compounds

Table 1: Comparative Analysis of APE1 Inhibitors

Compound Name Substituent (Position 6) Benzamide Group Molecular Weight APE1 IC50 (µM) Pharmacokinetic Properties Source
Target Compound* Methyl 2,4-Dimethoxybenzamide ~550 (estimated) Not reported Likely favorable (inferred from analogs)
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) Isopropyl Acetamide 433.5 Single-digit Good plasma/brain exposure in mice
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride Isopropyl 4-(Dipropylsulfamoyl)benzamide 633.3 Not reported Unreported
N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride Ethoxy (benzothiazole) 4-Sulfonylpiperidine benzamide 567.2 Not reported Unreported

*Estimated molecular formula: C₃₀H₃₀ClN₃O₃S₂ (exact data unavailable in evidence).

Pharmacokinetics and Therapeutic Potential

  • Compound 3 demonstrates favorable pharmacokinetics in mice, with plasma and brain exposure supporting central nervous system (CNS) targeting . This suggests that the target compound, with its methyl group and dimethoxy substituents, may retain similar or improved CNS penetration.
  • Elevated APE1 activity in gliomas (up to 13-fold higher than normal brain tissue) underscores the therapeutic relevance of these inhibitors in glioma treatment .

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